2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a hydrazide moiety, which is often used in medicinal chemistry for its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with the appropriate hydrazide under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, the thiadiazole ring is known for its antimicrobial and antifungal properties. This compound can be used to study these activities and develop new pharmaceuticals .
Medicine
In medicinal chemistry, the hydrazide moiety is of particular interest for its ability to form stable complexes with metal ions, which can be used in drug design and development .
Industry
While not widely used in industry, this compound’s unique properties make it a valuable tool for specialized applications, such as the development of new materials or catalysts .
Mechanism of Action
The mechanism of action for this compound involves its ability to interact with various biological targets. The thiadiazole ring can inhibit certain enzymes, while the hydrazide moiety can chelate metal ions, affecting their biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide apart is its combination of a thiadiazole ring and a hydrazide moiety. This unique structure allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H14ClN5O3S3 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN5O3S3/c19-15-7-6-14(24(26)27)8-13(15)9-20-21-16(25)11-29-18-23-22-17(30-18)28-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,25)/b20-9+ |
InChI Key |
ZUNJWLLICCZYPV-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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